1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)-
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Overview
Description
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dichlorophenoxy and methylphenyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1-(4-methylphenyl)methyl-1H-benzimidazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as triethylamine or potassium carbonate are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Diclofop-methyl: Another herbicide with a related chemical structure.
2-(2,4-Dichlorophenoxy)propionic acid: Known for its use in agricultural applications
Uniqueness
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of dichlorophenoxy and methylphenyl groups attached to a benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18Cl2N2O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H18Cl2N2O/c1-15-6-8-16(9-7-15)13-26-20-5-3-2-4-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3 |
InChI Key |
YDPWGHDSFAHCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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